molecular formula C12H6Br2F2O2 B3042595 2,2-Dibromo-1-[5-(2,4-difluorophenyl)-2-furyl]ethan-1-one CAS No. 648408-65-5

2,2-Dibromo-1-[5-(2,4-difluorophenyl)-2-furyl]ethan-1-one

Cat. No. B3042595
CAS RN: 648408-65-5
M. Wt: 379.98 g/mol
InChI Key: BUPUUYVDXBFMOZ-UHFFFAOYSA-N
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Description

The compound “2,2-Dibromo-1-[5-(2,4-difluorophenyl)-2-furyl]ethan-1-one” is a chemical compound with the molecular formula C12H6Br2F2O2 .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 379.98 . More detailed physical and chemical properties such as density, boiling point, and melting point are not available in the sources I found.

Mechanism of Action

Target of Action

The primary targets of 2,2-Dibromo-1-[5-(2,4-difluorophenyl)-2-furyl]ethan-1-one are currently unknown . This compound is a unique chemical provided for early discovery researchers

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . These effects would typically be observed as changes in cellular processes or phenotypes as a result of the compound’s interaction with its targets.

Advantages and Limitations for Lab Experiments

2,2-Dibromo-1-[5-(2,4-difluorophenyl)-2-furyl]ethan-1-one has several advantages for use in lab experiments, including its high purity and stability, ease of synthesis, and relatively low cost. However, its limited solubility in water and potential toxicity at high concentrations may pose some limitations for its use in certain experiments.

Future Directions

Several future directions for research on 2,2-Dibromo-1-[5-(2,4-difluorophenyl)-2-furyl]ethan-1-one include the development of more efficient synthesis methods, the exploration of its potential as a therapeutic agent for various diseases, and the investigation of its mechanism of action at the molecular level. Additionally, the potential use of this compound in agriculture as a pesticide or herbicide should also be explored.

Scientific Research Applications

2,2-Dibromo-1-[5-(2,4-difluorophenyl)-2-furyl]ethan-1-one has been found to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. Its potential as a therapeutic agent has been explored in several studies, particularly in the treatment of cancer. This compound has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in various cancer cell lines.

properties

IUPAC Name

2,2-dibromo-1-[5-(2,4-difluorophenyl)furan-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Br2F2O2/c13-12(14)11(17)10-4-3-9(18-10)7-2-1-6(15)5-8(7)16/h1-5,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUPUUYVDXBFMOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=CC=C(O2)C(=O)C(Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Br2F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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